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molecular formula C33H49N5O3Si B8427178 4-Cyano-N-(2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)pyridin-3-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxamide

4-Cyano-N-(2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)pyridin-3-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxamide

Cat. No. B8427178
M. Wt: 591.9 g/mol
InChI Key: KSESVRGMJUKHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497376B2

Procedure details

2-(4,4-Dimethyl-cyclohex-1-enyl)-6-(2,2,6,6-tetramethyl-tetrahydro-pyran-4-yl)-pyridin-3-ylamine (as prepared in the previous step, 10.0 g, 0.029 mol) was coupled to 4-cyano-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carboxylic acid, potassium salt as described in Example 1, step (b) to obtain the title compound (15.8 g, 92%) after purification on silica gel (30-70% EtOAc-hexane) as a white solid: Mass spectrum (ESI, m/z): Calcd. for C33H49N5O3Si, 592.3 (M+H), found 592.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:25])[CH2:7][CH2:6][C:5]([C:8]2[C:13]([NH2:14])=[CH:12][CH:11]=[C:10]([CH:15]3[CH2:20][C:19]([CH3:22])([CH3:21])[O:18][C:17]([CH3:24])([CH3:23])[CH2:16]3)[N:9]=2)=[CH:4][CH2:3]1.[C:26]([C:28]1[N:29]=[C:30]([C:41](O)=[O:42])[N:31]([CH2:33][O:34][CH2:35][CH2:36][Si:37]([CH3:40])([CH3:39])[CH3:38])[CH:32]=1)#[N:27].[K]>>[CH3:1][C:2]1([CH3:25])[CH2:7][CH2:6][C:5]([C:8]2[C:13]([NH:14][C:41]([C:30]3[N:31]([CH2:33][O:34][CH2:35][CH2:36][Si:37]([CH3:40])([CH3:39])[CH3:38])[CH:32]=[C:28]([C:26]#[N:27])[N:29]=3)=[O:42])=[CH:12][CH:11]=[C:10]([CH:15]3[CH2:16][C:17]([CH3:24])([CH3:23])[O:18][C:19]([CH3:22])([CH3:21])[CH2:20]3)[N:9]=2)=[CH:4][CH2:3]1 |^1:43|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC=C(CC1)C1=NC(=CC=C1N)C1CC(OC(C1)(C)C)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1N=C(N(C1)COCC[Si](C)(C)C)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC=C(CC1)C1=NC(=CC=C1NC(=O)C=1N(C=C(N1)C#N)COCC[Si](C)(C)C)C1CC(OC(C1)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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